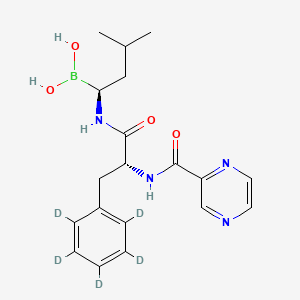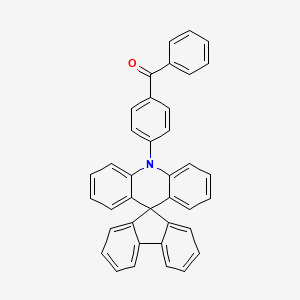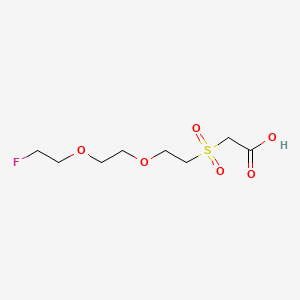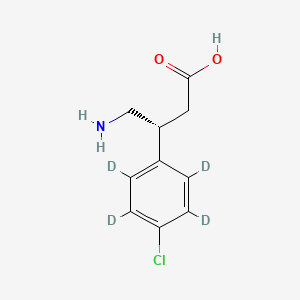
(1S,2R)-Bortezomib-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a potent proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of Bortezomib due to its stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of deuterated solvents and reagents is crucial in the industrial synthesis to ensure the incorporation of deuterium atoms .
化学反应分析
Types of Reactions: (1S,2R)-Bortezomib-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different research applications. These derivatives help in studying the compound’s interaction with different biological targets and its metabolic pathways .
科学研究应用
(1S,2R)-Bortezomib-d5 is widely used in scientific research due to its stability and resistance to metabolic degradation. In chemistry, it is used to study the reaction mechanisms and pathways of Bortezomib. In biology, it is used to investigate the compound’s interaction with proteasomes and other cellular targets. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Bortezomib, helping in the development of more effective treatments for multiple myeloma and other cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .
作用机制
The mechanism of action of (1S,2R)-Bortezomib-d5 involves the inhibition of the proteasome, a complex enzyme responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, this compound disrupts the normal protein degradation process, leading to the accumulation of proteins and ultimately inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved include the ubiquitin-proteasome pathway .
相似化合物的比较
Similar Compounds: Similar compounds to (1S,2R)-Bortezomib-d5 include other proteasome inhibitors like Carfilzomib, Ixazomib, and Oprozomib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness: this compound is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation compared to non-deuterated Bortezomib. This makes it an invaluable tool in research for studying the pharmacokinetics and metabolic pathways of Bortezomib and developing more effective therapeutic agents .
属性
分子式 |
C19H25BN4O4 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
[(1S)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1/i3D,4D,5D,6D,7D |
InChI 键 |
GXJABQQUPOEUTA-KLIAGJJWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
规范 SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)






![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)

